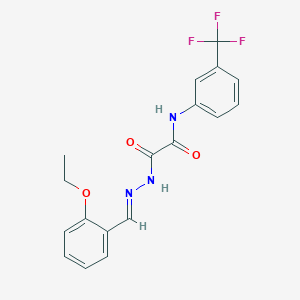
N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide” is a complex organic compound that incorporates a quinoline moiety . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . The quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been found to exhibit significant antimalarial activity . They are used in the development of new drugs to combat malaria, a disease caused by Plasmodium parasites.
Anticancer Activity
Quinoline-based compounds have shown promising results in the field of cancer research . They have been found to exhibit excellent anticancer activity, making them potential candidates for the development of new anticancer drugs .
Antibacterial Activity
Quinoline derivatives have demonstrated substantial antibacterial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of these compounds depends on the substitution on the heterocyclic pyridine ring .
Antifungal Activity
Quinoline compounds have been found to have antifungal properties . They can be used in the development of new antifungal agents.
Anti-Inflammatory and Analgesic Activities
Quinoline derivatives have been found to exhibit anti-inflammatory and analgesic activities . They could potentially be used in the development of new drugs for the treatment of inflammatory diseases and pain management.
Cardiovascular Activity
Quinoline-based compounds have been found to have cardiovascular activity . They could potentially be used in the development of new drugs for the treatment of cardiovascular diseases.
Central Nervous System Activity
Quinoline derivatives have been found to have effects on the central nervous system . They could potentially be used in the development of new drugs for the treatment of neurological disorders.
Hypoglycemic Activity
Quinoline compounds have been found to have hypoglycemic activity . They could potentially be used in the development of new drugs for the treatment of diabetes.
Future Directions
The future directions for “N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential pharmacological activities. As quinoline and its derivatives are known to possess several pharmacological activities , this compound could be a potential candidate for new drug development.
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Given the wide range of biological activities associated with quinoline derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
The broad range of biological activities associated with quinoline derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-11-23(21(25)16-8-6-9-18(13-16)26-2)14-17-12-15-7-4-5-10-19(15)22-20(17)24/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPABWHNPLGUHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)





![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)


